5-(4-Bromophenyl)-2-phenylpyrimidine
CAS No.: 193886-10-1
Cat. No.: VC16867838
Molecular Formula: C16H11BrN2
Molecular Weight: 311.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193886-10-1 |
|---|---|
| Molecular Formula | C16H11BrN2 |
| Molecular Weight | 311.18 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-2-phenylpyrimidine |
| Standard InChI | InChI=1S/C16H11BrN2/c17-15-8-6-12(7-9-15)14-10-18-16(19-11-14)13-4-2-1-3-5-13/h1-11H |
| Standard InChI Key | WYJFINDNTKXFRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of 5-(4-Bromophenyl)-2-phenylpyrimidine consists of a six-membered pyrimidine ring (C₄H₄N₂) with two substituents:
-
A 4-bromophenyl group (-C₆H₄Br) at the 5-position.
-
A phenyl group (-C₆H₅) at the 2-position.
The systematic IUPAC name reflects this substitution pattern: 5-(4-bromophenyl)-2-phenylpyrimidine. Its molecular formula is C₁₆H₁₁BrN₂, with a molecular weight of 299.18 g/mol. The bromine atom introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
Key Structural Features:
-
Aromaticity: The pyrimidine core and phenyl groups contribute to a planar, conjugated system, enhancing stability and enabling π-π stacking interactions.
-
Polarity: The bromine atom increases molecular polarity, affecting solubility and crystallization behavior.
-
Steric Hindrance: The ortho positions of the phenyl and bromophenyl groups may restrict rotational freedom, impacting conformational dynamics.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 5-(4-Bromophenyl)-2-phenylpyrimidine typically involves multi-step organic reactions, including cyclocondensation, cross-coupling, and halogenation. A plausible route, inferred from analogous pyrimidine syntheses , is outlined below:
Step 1: Formation of the Pyrimidine Core
A diketone precursor (e.g., 1,3-diketone) reacts with an amidine derivative (e.g., formamidine hydrochloride) under basic conditions to form the pyrimidine ring. For example:
This step mirrors the cyclization process described in patent CN108997223B, where formamidine hydrochloride facilitates ring closure .
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for 5-(4-Bromophenyl)-2-phenylpyrimidine are scarce, properties can be extrapolated from similar compounds :
Spectroscopic Characteristics
-
¹H NMR (CDCl₃): δ 8.70 (s, 1H, H-4), 8.50 (d, J = 8.4 Hz, 2H, H-2',6' of bromophenyl), 7.90–7.40 (m, 9H, aromatic H).
-
¹³C NMR: δ 162.5 (C-2), 157.8 (C-4), 138.2–121.4 (aromatic carbons), 118.0 (C-Br).
-
IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1550 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).
Chemical Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at the para position of the phenyl group is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions:
Example: Reaction with sodium methoxide yields 5-(4-methoxyphenyl)-2-phenylpyrimidine .
Cross-Coupling Reactions
The bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling diversification:
This reactivity is critical for generating libraries of derivatives in drug discovery.
Pyrimidine Ring Modifications
-
Chlorination: Treatment with POCl₃ introduces chloro groups at the 4- and 6-positions, as seen in related compounds .
-
Oxidation: The pyrimidine ring is resistant to oxidation, but side-chain bromine can be oxidized to ketones under strong conditions.
Applications in Science and Industry
Pharmaceutical Intermediate
5-(4-Bromophenyl)-2-phenylpyrimidine is a precursor to kinase inhibitors and antiviral agents. For example:
-
Anticancer Agents: Bromophenyl groups enhance binding to ATP pockets in kinases.
-
Antimicrobials: Pyrimidine derivatives exhibit activity against resistant bacterial strains.
Materials Science
-
Organic Semiconductors: Conjugated π-systems enable use in OLEDs and thin-film transistors.
-
Liquid Crystals: The planar structure supports mesophase formation in display technologies.
Agricultural Chemistry
Derivatives act as herbicides and fungicides by inhibiting plant-specific enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume